What is the chemical structure of neohesperidose?
What is the chemical structure of neohesperidose?
An In-depth Technical Guide to the Chemical Structure of Neohesperidose
This guide provides a comprehensive overview of the chemical structure of neohesperidose, tailored for researchers, scientists, and drug development professionals. It covers the core structural details, physicochemical properties, methods for structural elucidation, and its relevance in biological pathways.
Executive Summary
Neohesperidose is a disaccharide of significant interest, primarily as a glycosidic moiety of various flavonoids found in citrus fruits, such as neohesperidin and naringin.[1][2] Its unique α-(1→2) glycosidic linkage is responsible for the bitter taste of these flavonoids and distinguishes it from its isomeric counterpart, rutinose. Understanding the precise chemical structure of neohesperidose is critical for structure-activity relationship (SAR) studies, particularly in the development of drugs and novel food additives. This document details its structural composition, stereochemistry, and the analytical techniques used for its characterization.
Chemical Structure of Neohesperidose
Neohesperidose is a disaccharide composed of two monosaccharide units: L-rhamnose and D-glucose.[2][3]
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Monosaccharide Components : The two building blocks are:
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α-L-Rhamnopyranose : A 6-deoxy-L-mannopyranose, which is a hexose sugar where the hydroxyl group on carbon 6 is replaced by a hydrogen atom. It exists in its pyranose (six-membered ring) form.
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β-D-Glucopyranose : The most common aldohexose in nature, also present in its pyranose form.
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Glycosidic Linkage : The two monosaccharides are covalently joined by an O-glycosidic bond.[4] Specifically, the anomeric carbon (C1) of α-L-rhamnopyranose is linked to the hydroxyl group on carbon 2 (C2) of the D-glucopyranose unit.[3][5] This is referred to as an α-(1→2) glycosidic linkage .[3]
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Systematic Name : The International Union of Pure and Applied Chemistry (IUPAC) name for neohesperidose is α-L-Rhamnopyranosyl-(1→2)-β-D-glucopyranose .[2][3] The full systematic name providing stereochemical detail is (2S,3R,4R,5R,6S)-2-methyl-6-[(2R,3R,4S,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol.[3]
Stereochemistry
The stereochemistry of neohesperidose is a defining feature. The "L" configuration of rhamnose and the "D" configuration of glucose, combined with the specific anomeric configurations (α for the rhamnosyl linkage and β for the glucose unit in many natural flavonoids), are crucial for its three-dimensional shape and biological interactions.[3][6]
Caption: Chemical structure of Neohesperidose.
Physicochemical Data
Quantitative data for neohesperidose is summarized below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₂₂O₁₀ | [3] |
| Molecular Weight | 326.30 g/mol | [3] |
| Monosaccharide Unit 1 | α-L-Rhamnopyranose | [3] |
| Monosaccharide Unit 2 | D-Glucopyranose | [2][3] |
| Glycosidic Linkage | α-(1→2) | [3][5] |
| IUPAC Name | α-L-Rhamnopyranosyl-(1→2)-β-D-glucopyranose | [2] |
| Physical Description | Colorless, water-soluble, crystalline solid | |
| Class | O-glycosyl compound, Disaccharide | [4] |
Experimental Protocols for Structural Elucidation
The determination of the complex structure of a disaccharide like neohesperidose relies on a combination of modern spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed structure of carbohydrates in solution.[7]
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Objective : To determine the connectivity of atoms, the number and environment of protons and carbons, and the stereochemistry of the glycosidic linkage.
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Methodology :
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Sample Preparation : A pure sample of the compound is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
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1D NMR (¹H and ¹³C) :
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¹H NMR : Provides information on the number of different protons, their chemical environment, and their coupling (J-coupling) to neighboring protons. The anomeric proton (H1 of rhamnose) typically appears in a distinct region of the spectrum, and its coupling constant can help determine the α or β configuration of the linkage.
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¹³C NMR : Shows the number of non-equivalent carbons. The chemical shift of the anomeric carbons (C1 of rhamnose and glucose) and the carbon involved in the linkage (C2 of glucose) are key indicators.[8]
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2D NMR Experiments :
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COSY (Correlation Spectroscopy) : Identifies protons that are coupled to each other (typically on adjacent carbons), allowing for the tracing of the spin systems within each monosaccharide ring.
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HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence) : Correlates directly bonded protons and carbons, enabling the unambiguous assignment of each proton to its corresponding carbon atom.
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HMBC (Heteronuclear Multiple Bond Correlation) : Detects long-range (2-3 bond) correlations between protons and carbons. This is the key experiment to identify the glycosidic linkage. A correlation between the anomeric proton of rhamnose (H1') and the C2 carbon of glucose (C2) would definitively establish the (1→2) linkage.
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NOESY (Nuclear Overhauser Effect Spectroscopy) : Shows through-space correlations between protons that are close to each other, which is crucial for confirming the stereochemistry of the glycosidic bond (e.g., α-linkage).
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Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, which helps confirm the composition and sequence of the monosaccharide units.[9]
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Objective : To confirm the molecular formula and the sequence of monosaccharides.
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Methodology :
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Ionization : A soft ionization technique like Electrospray Ionization (ESI) is typically used to get the molecule into the gas phase as an intact ion (e.g., [M+H]⁺ or [M+Na]⁺).
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Mass Analysis (MS1) : The mass-to-charge ratio (m/z) of the parent ion is measured, confirming the molecular weight (326.30 Da for neohesperidose).
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Tandem Mass Spectrometry (MS/MS) : The parent ion is selected and fragmented by collision-induced dissociation (CID). The resulting fragment ions are then analyzed. The fragmentation pattern will show characteristic losses of the monosaccharide units. For neohesperidose, a major fragmentation pathway would involve the cleavage of the glycosidic bond, resulting in ions corresponding to the rhamnose unit (m/z ~146) and the glucose unit (m/z ~162).[10][11] This confirms the identity of the constituent sugars.
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Biological Relevance and Signaling Pathways
While neohesperidose itself is primarily a structural component, the flavonoids it forms (neohesperidosides) and their metabolites have significant biological activities. The aglycone portion (the non-sugar part, like hesperetin) is often responsible for the pharmacological effect, while the neohesperidose moiety modulates properties like solubility, bioavailability, and interaction with cellular targets.
Several key signaling pathways are modulated by compounds containing or related to neohesperidose:
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Nrf2/ARE Pathway : Neohesperidin dihydrochalcone (NHDC), a derivative, is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response element (ARE) pathway.[5][12] This pathway is a primary cellular defense mechanism against oxidative stress.
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PI3K/AKT/mTOR Pathway : NHDC has been shown to regulate the PI3K/AKT/mTOR pathway, which is central to cell growth, proliferation, and metabolism.[9][13]
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AMPK Pathway : The aglycone hesperetin activates the AMPK signaling pathway, a master regulator of cellular energy homeostasis.[3]
Below is a simplified workflow of the Nrf2-mediated antioxidant response, a common target for neohesperidose-containing compounds.
Caption: Nrf2/ARE antioxidant signaling pathway.
References
- 1. Naringenin reduces oxidative stress and improves mitochondrial dysfunction via activation of the Nrf2/ARE signaling pathway in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hesperetin modulates the Sirt1/Nrf2 signaling pathway in counteracting myocardial ischemia through suppression of oxidative stress, inflammation, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hesperetin is a potent bioactivator that activates SIRT1-AMPK signaling pathway in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hesperetin: an inhibitor of the transforming growth factor-β (TGF-β) signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Naringin and Naringenin: Their Mechanisms of Action and the Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neohesperidin Dihydrochalcone and Neohesperidin Dihydrochalcone-O-Glycoside Attenuate Subcutaneous Fat and Lipid Accumulation by Regulating PI3K/AKT/mTOR Pathway In Vivo and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Naringin inhibits ROS-activated MAPK pathway in high glucose-induced injuries in H9c2 cardiac cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hesperetin is a potent bioactivator that activates SIRT1-AMPK signaling pathway in HepG2 cells | Semantic Scholar [semanticscholar.org]
- 11. Novel Neohesperidin Dihydrochalcone Analogue Inhibits Adipogenic Differentiation of Human Adipose-Derived Stem Cells through the Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Hesperetin Exhibits Anti-Inflammatory Effects on Chondrocytes via the AMPK Pathway to Attenuate Anterior Cruciate Ligament Transection-Induced Osteoarthritis [frontiersin.org]
